molecular formula C22H23N5O3 B2465766 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide CAS No. 946361-71-3

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide

Cat. No.: B2465766
CAS No.: 946361-71-3
M. Wt: 405.458
InChI Key: URYIFCGJMDOPBK-UHFFFAOYSA-N
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Description

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide is a complex organic compound belonging to the class of imidazo[2,1-c][1,2,4]triazines This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a phenylethyl group, and a carboxamide group

Preparation Methods

The synthesis of 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves multiple steps and specific reaction conditions. One common synthetic route includes the following steps:

    Formation of the Imidazo[2,1-c][1,2,4]triazine Core: This step typically involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the Ethoxyphenyl Group: This can be achieved through a substitution reaction using suitable reagents.

    Attachment of the Phenylethyl Group: This step may involve a coupling reaction, such as Suzuki–Miyaura coupling, to introduce the phenylethyl group.

    Formation of the Carboxamide Group: This is usually done through an amidation reaction using appropriate reagents and conditions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, as well as the use of scalable reaction conditions and equipment.

Chemical Reactions Analysis

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide undergoes various chemical reactions, including:

    Oxidation: This compound can undergo oxidation reactions, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under specific conditions.

    Coupling Reactions: Reactions such as Suzuki–Miyaura coupling can be used to introduce various substituents.

Common reagents and conditions used in these reactions include solvents like dichloromethane, catalysts like palladium, and bases like potassium carbonate. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and in studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial, anticancer, and enzyme inhibition properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.

Mechanism of Action

The mechanism of action of 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar compounds to 8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-4H,6H,7H,8H-imidazo[2,1-c][1,2,4]triazine-3-carboxamide include other imidazo[2,1-c][1,2,4]triazine derivatives These compounds share a similar core structure but differ in their substituents, leading to variations in their chemical and biological properties

Some similar compounds include:

Properties

IUPAC Name

8-(4-ethoxyphenyl)-4-oxo-N-(2-phenylethyl)-6,7-dihydroimidazo[2,1-c][1,2,4]triazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N5O3/c1-2-30-18-10-8-17(9-11-18)26-14-15-27-21(29)19(24-25-22(26)27)20(28)23-13-12-16-6-4-3-5-7-16/h3-11H,2,12-15H2,1H3,(H,23,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

URYIFCGJMDOPBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2CCN3C2=NN=C(C3=O)C(=O)NCCC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

405.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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